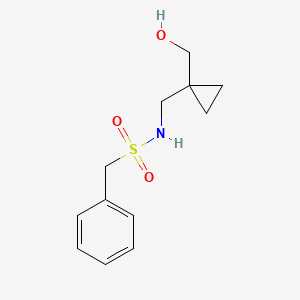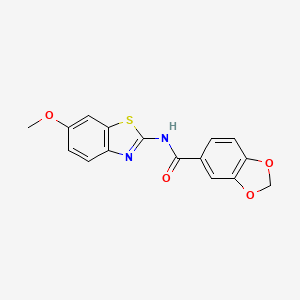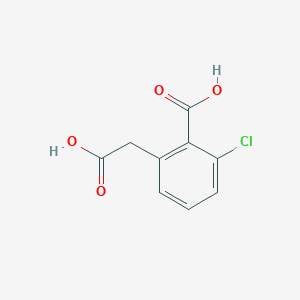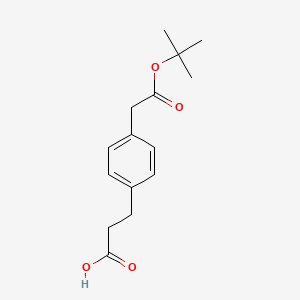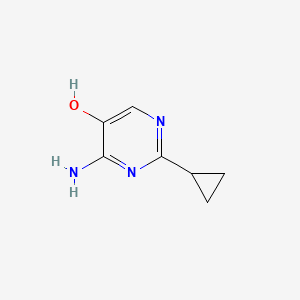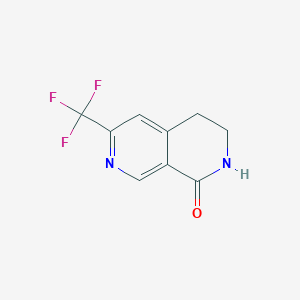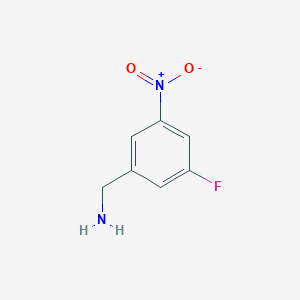
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the methoxy group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as conductive polymers and sensors.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Comparación Con Compuestos Similares
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (4-Phenylthiazol-2-yl)methanamine
- (2-(4-Methyl-1,3-thiazol-2-yl)phenyl)methanamine
Uniqueness:
- Structural Differences: The presence of the methoxy group at the 4-position of the phenyl ring distinguishes (2-(4-Methoxyphenyl)thiazol-4-yl)methanamine dihydrochloride from its analogs.
- Biological Activity: The specific substitution pattern imparts unique biological activities, such as enhanced antimicrobial properties or selective enzyme inhibition.
- Chemical Reactivity: The methoxy group influences the compound’s reactivity, making it suitable for specific chemical transformations that its analogs may not undergo efficiently.
Propiedades
Fórmula molecular |
C11H14Cl2N2OS |
|---|---|
Peso molecular |
293.2 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;;/h2-5,7H,6,12H2,1H3;2*1H |
Clave InChI |
ORPIQQZJYJITFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=CS2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



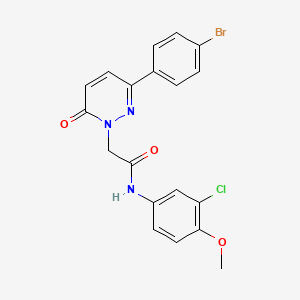
![2-(3-Chloro-6-{[2,2-difluoro-2-(1-oxidopyridin-2-YL)ethyl]amino}-1-oxidopyridin-2-YL)-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B14868945.png)
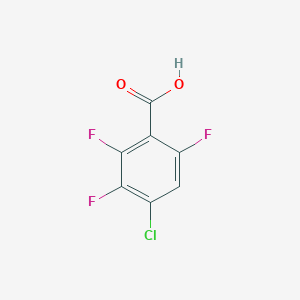
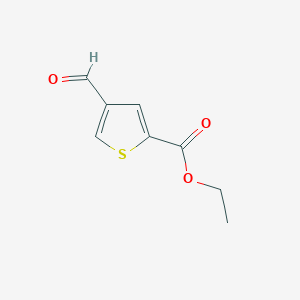
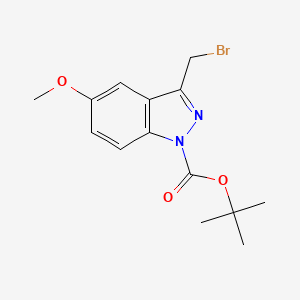
![1-(2,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14868959.png)
